An In-depth Technical Guide to the Chemical Properties of p-Chlorobenzyl-p-chlorophenyl Sulfone
An In-depth Technical Guide to the Chemical Properties of p-Chlorobenzyl-p-chlorophenyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of p-Chlorobenzyl-p-chlorophenyl sulfone. The information is curated for researchers, scientists, and professionals in drug development who require detailed technical data.
Chemical Identity
p-Chlorobenzyl-p-chlorophenyl sulfone, also known by its synonym Chlorbenside-sulfone, is an organochlorine compound. It is notably recognized as a metabolite of the acaricide, Chlorbenside.
| Identifier | Value | Reference |
| IUPAC Name | 1-chloro-4-[[(4-chlorophenyl)sulfonyl]methyl]benzene | [1] |
| CAS Registry Number | 7082-99-7 | [1][2] |
| Molecular Formula | C₁₃H₁₀Cl₂O₂S | [1][3] |
| Molecular Weight | 301.19 g/mol | [1][3] |
| Synonyms | Chlorbenside-sulfone, p-chlorobenzyl-p-chlorophenylsulfone, (4-Chlorobenzyl)-(4-chlorophenyl)sulfone, Chlorbensid-sulfone | [2][3] |
| Physical Form | Neat (solid at room temperature) | [2][3] |
Physicochemical Properties
Table of Physicochemical Properties for bis(4-chlorophenyl) sulfone (CAS 80-07-9)
| Property | Value | Reference |
| Melting Point | 143-146 °C | [4] |
| Boiling Point | 250 °C at 10 mmHg | [4] |
| Appearance | White to off-white crystalline powder | [5] |
| Solubility in Water | Insoluble | [5][6] |
| Solubility in Organic Solvents | Soluble in acetone, dichloromethane, and ethyl acetate. | [6] |
Experimental Protocols
Synthesis of p-Chlorobenzyl-p-chlorophenyl Sulfone
Two primary synthetic routes are plausible for the preparation of p-chlorobenzyl-p-chlorophenyl sulfone.
This method involves the oxidation of the corresponding sulfide, p-chlorobenzyl p-chlorophenyl sulfide (Chlorbenside). Strong oxidizing agents can be employed for this transformation.[7]
Experimental Protocol:
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Dissolve Chlorbenside (1 equivalent) in a suitable solvent such as glacial acetic acid.
-
Slowly add an oxidizing agent, for example, hydrogen peroxide (30% aqueous solution, 2-3 equivalents) or a chromic acid solution, to the reaction mixture at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Filter the precipitate, wash thoroughly with water to remove any acid residues, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain pure p-chlorobenzyl-p-chlorophenyl sulfone.
Caption: Synthesis of p-Chlorobenzyl-p-chlorophenyl sulfone via oxidation.
This method involves the reaction of a sulfinate salt with a benzyl halide.
Experimental Protocol:
-
Prepare sodium 4-chlorobenzenesulfinate by reducing 4-chlorobenzenesulfonyl chloride with a reducing agent like sodium sulfite.
-
Dissolve sodium 4-chlorobenzenesulfinate (1 equivalent) and 4-chlorobenzyl chloride (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethoxyethane (DME).
-
Heat the reaction mixture at a temperature ranging from 70 to 100 °C and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent.
Caption: Nucleophilic substitution route to p-Chlorobenzyl-p-chlorophenyl sulfone.
Spectral Data
Experimental spectral data for p-chlorobenzyl-p-chlorophenyl sulfone are not available in the searched literature. Predicted spectral characteristics are provided below for reference.
Predicted ¹H NMR (in CDCl₃):
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δ ~4.3-4.5 ppm (s, 2H, -CH₂-)
-
δ ~7.2-7.4 ppm (d, 2H, Ar-H ortho to CH₂)
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δ ~7.3-7.5 ppm (d, 2H, Ar-H meta to SO₂)
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δ ~7.8-8.0 ppm (d, 2H, Ar-H ortho to SO₂)
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δ ~7.1-7.3 ppm (d, 2H, Ar-H meta to CH₂)
Predicted IR Spectroscopy:
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Strong absorption bands characteristic of the sulfone group (S=O stretching) are expected around 1320-1350 cm⁻¹ (asymmetric) and 1140-1160 cm⁻¹ (symmetric).
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Bands corresponding to C-Cl stretching in the aromatic ring would appear in the region of 1090-1010 cm⁻¹.
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Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.
Biological Activity and Metabolism
p-Chlorobenzyl-p-chlorophenyl sulfone is primarily of interest due to its formation as a metabolite of the acaricide Chlorbenside (p-chlorobenzyl p-chlorophenyl sulfide).[7] Chlorbenside was used to control mites and ticks on fruits and ornamental plants.[7][8]
The metabolism of Chlorbenside in biological systems involves the oxidation of the sulfide linkage to form the corresponding sulfoxide and subsequently the sulfone.[7] Studies in rabbits have shown that after oral administration of Chlorbenside, the parent compound is largely excreted unchanged in the feces, with traces of the sulfoxide found in the urine.[7] The formation of the sulfone metabolite is a key detoxification or bioactivation pathway for organosulfur pesticides.
While specific toxicological or pharmacological studies on p-chlorobenzyl-p-chlorophenyl sulfone are not detailed in the available literature, its structural relationship to other sulfone-containing compounds suggests potential for various biological activities. The sulfone group is a common moiety in a range of bioactive molecules.
Caption: Metabolic oxidation of Chlorbenside to its sulfone derivative.
Conclusion
p-Chlorobenzyl-p-chlorophenyl sulfone is a metabolite of the historical acaricide Chlorbenside. While detailed experimental data on its physicochemical properties and specific biological activities are limited, its chemical identity is well-established. The synthesis can be achieved through established organic chemistry reactions, primarily via oxidation of the parent sulfide or nucleophilic substitution. Further research is warranted to fully characterize its physical properties, spectral data, and to elucidate its specific biological and toxicological profile, which would be of significant interest to researchers in environmental science, toxicology, and drug development.
References
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. Chlorbenside sulfone PESTANAL , analytical standard 7082-99-7 [sigmaaldrich.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. Bis(4-chlorophenyl) sulfone 98 80-07-9 [sigmaaldrich.com]
- 5. Bis(4-chlorophenyl) sulfone(80-07-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Chlorbenside | C13H10Cl2S | CID 7639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Chlorbenside - Wikipedia [en.wikipedia.org]
